molecular formula C11H19N3O B14328257 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile CAS No. 106847-70-5

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile

Cat. No.: B14328257
CAS No.: 106847-70-5
M. Wt: 209.29 g/mol
InChI Key: YBVKANPSNGAXQN-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile is an organic compound with the molecular formula C10H17N3O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a dimethylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Addition of the Nitrile Group: The nitrile group can be added through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propanenitrile: A simpler analog with similar functional groups but lacking the azepane ring.

    3-(Dimethylamino)-2-oxoazepane: Similar structure but without the nitrile group.

Uniqueness

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile is unique due to the combination of the azepane ring, dimethylamino group, and nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106847-70-5

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-[3-(dimethylamino)-2-oxoazepan-1-yl]propanenitrile

InChI

InChI=1S/C11H19N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-6,8-9H2,1-2H3

InChI Key

YBVKANPSNGAXQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCN(C1=O)CCC#N

Origin of Product

United States

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